molecular formula C20H28N4O2S B2454562 N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476448-47-2

N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B2454562
CAS No.: 476448-47-2
M. Wt: 388.53
InChI Key: IDPJSRFRRVOUFK-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-14(2)27-20-23-22-18(24(20)16-7-5-4-6-8-16)13-21-19(25)15-9-11-17(26-3)12-10-15/h9-12,14,16H,4-8,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPJSRFRRVOUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclohexyl-5-(isopropylthio)-1,2,4-triazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

  • Antimicrobial Properties : Compounds containing triazole rings have shown significant antimicrobial activity. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, including bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .
  • Anticancer Potential : The anticancer properties of triazole derivatives are well-documented. Studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, related triazole compounds have been effective against breast, colon, and lung cancer cell lines . The specific compound under discussion may exhibit similar properties due to its structural characteristics.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. Its unique structure allows it to form stable interactions with enzyme active sites, potentially leading to the development of enzyme inhibitors that could be used in treating metabolic disorders or cancers .

Case Studies

Several studies have explored the applications of similar triazole compounds:

  • Study on Anticancer Activity : A study demonstrated that a series of substituted triazoles exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to their ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of triazole derivatives against clinical strains of bacteria and fungi. Results showed promising activity, suggesting potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes involved in cell proliferation, leading to apoptosis. The triazole ring plays a crucial role in binding to the active site of the target enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclohexyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
  • 4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-ylthio compounds

Uniqueness

N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Biological Activity

N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H20N4S\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{S}

Key Features:

  • Contains a triazole ring which is known for its biological activity.
  • The presence of a methoxy group enhances lipophilicity and may influence pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole moiety can form hydrogen bonds with enzymes and receptors, modulating their activity. The sulfur atom in the compound may also participate in redox reactions, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study highlighted the synthesis of similar triazole derivatives that showed potent activity against various bacterial strains, suggesting that this compound may possess similar effects .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed studies are still required to elucidate its efficacy and mechanism .

Enzyme Inhibition

Studies have indicated that the compound may act as an enzyme inhibitor. The interaction of the triazole ring with enzyme active sites can lead to inhibition of key metabolic pathways. For instance, related compounds have demonstrated the ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Study: Antimicrobial Efficacy

In a recent study evaluating various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study: Cancer Cell Line Inhibition

Another study focused on the effects of this compound on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Q. What are the critical steps in designing a synthesis route for this compound?

The synthesis of triazole derivatives typically involves cyclocondensation, nucleophilic substitution, and functional group protection. For example, refluxing with absolute ethanol and glacial acetic acid facilitates cyclization, while alkylation of the triazole sulfur atom requires controlled conditions to avoid over-oxidation . Key steps include:

  • Precursor preparation : Use of 4-methoxybenzamide and cyclohexyl-isopropylthio intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product .
  • Validation : Confirm structural integrity via 1H^1H-NMR and LC-MS to detect side products like sulfoxides or disulfides .

Q. Which spectroscopic techniques are essential for structural characterization?

  • X-ray crystallography : Resolves bond angles and crystallographic packing, critical for confirming the triazole ring geometry and substituent orientations .
  • 1H^1H-/13C^{13}C-NMR : Identifies methoxy (–OCH3_3) and sulfanyl (–S–) proton environments (e.g., δ 2.5–3.5 ppm for –SCH(CH3_3)2_2) .
  • FT-IR : Validates amide C=O stretches (~1650 cm1^{-1}) and aromatic C–H bending .

Q. How can solubility challenges be addressed during in vitro assays?

Use polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution in PBS (pH 7.4). For hydrophobic intermediates, sonication or co-solvents like PEG-400 enhance solubility .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for triazole ring formation. For example:

  • Reaction pathway screening : Identify optimal temperatures (e.g., 80–100°C) and catalysts (e.g., K2_2CO3_3) for nucleophilic substitutions .
  • Solvent effects : Simulate dielectric constants to select solvents (e.g., ethanol vs. acetonitrile) that stabilize intermediates . Experimental validation using Design of Experiments (DoE) can refine computational predictions .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

  • Conformational analysis : Use molecular dynamics (MD) to model rotamer populations affecting NMR chemical shifts .
  • Crystal packing effects : Compare X-ray structures with gas-phase DFT geometries to explain deviations in bond lengths (e.g., C–S vs. C–N distances) .
  • Error margins : Cross-validate computational methods (e.g., MP2 vs. CCSD(T)) for vibrational spectra .

Q. How can synthetic byproducts be minimized during sulfanyl group alkylation?

  • Controlled stoichiometry : Limit isopropyl bromide to 1.1 equivalents to prevent disulfide formation .
  • Inert atmosphere : Use N2_2 or Ar to inhibit oxidation of –SH to –S–S– .
  • Real-time monitoring : LC-MS tracks intermediates and adjusts reaction times dynamically .

Methodological Challenges and Solutions

Q. What purification techniques improve recovery of polar byproducts?

  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients resolve polar impurities (e.g., sulfonic acids) .
  • Ion-exchange resins : Capture charged byproducts (e.g., unreacted amines) .

Q. How to validate biological activity without commercial assays?

  • Targeted enzyme inhibition : Use fluorescence polarization assays with recombinant enzymes (e.g., cyclooxygenase-2) and triazole-specific fluorophores .
  • Molecular docking : AutoDock Vina predicts binding affinities to prioritize in vitro testing .

Data Contradiction Analysis

Q. Why do theoretical pKa values deviate from experimental measurements?

  • Solvent models : Implicit solvent models (e.g., PCM) may underestimate hydrogen bonding in aqueous buffers. Explicit solvent MD simulations improve accuracy .
  • Protonation states : Tautomeric equilibria (e.g., triazole NH vs. SH) require multi-configurational DFT approaches .

Q. How to interpret conflicting bioactivity results across studies?

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Metabolite interference : LC-MS/MS quantifies parent compound vs. metabolites in cytotoxicity assays .

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